molecular formula C11H12ClNO3 B1312894 Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate CAS No. 852063-32-2

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

Cat. No. B1312894
M. Wt: 241.67 g/mol
InChI Key: HYJCUSFTYDWKMU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Analytical Methods and Antioxidant Activity

The study of antioxidants and their implications across various fields, such as food engineering, medicine, and pharmacy, highlights the importance of understanding antioxidant activity. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and others are critical for determining antioxidant activity. These methods, based on chemical reactions and spectrophotometry, assess kinetics or equilibrium states and have been successfully applied in analyzing antioxidants or determining the antioxidant capacity of complex samples. The complementation of chemical methods with electrochemical (bio)sensors, through calibration and validation stages, elucidates the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a significant role in synthesizing pharmacologically relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries. These scaffolds have broad applicability and have been the focus of intensive investigation. Various synthetic pathways, employing organocatalysts, metal catalysts, and other types of hybrid catalysts, have been explored for developing substituted derivatives through one-pot multicomponent reactions. This comprehensive review underscores the application of hybrid catalysts in synthesizing these scaffolds, highlighting the potential for developing lead molecules (Parmar, Vala, & Patel, 2023).

Carcinogen Metabolites as Biomarkers

The measurement of human urinary carcinogen metabolites offers valuable insights into tobacco and cancer. This review evaluates current methodologies and their utility in quantifying carcinogens and their metabolites in urine. Specific biomarkers derived from tobacco-specific carcinogens, such as NNAL and its glucuronides, provide critical information about carcinogen dose and exposure, highlighting their utility in studies on tobacco and human cancer. These biomarkers play a pivotal role in understanding the exposure and effects of new tobacco products and strategies for harm reduction (Hecht, 2002).

Thermoelectric Performance Enhancement

Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a prominent organic thermoelectric material, has focused on enhancing its thermoelectric performance. Various treatment methods, including pre-treatments and post-treatments with polar organic solvents and acids, have been developed to improve its electrical conductivity. This review summarizes these methods and discusses the mechanisms behind the conductivity enhancement, offering insights into future research directions for developing more efficient organic thermoelectric materials (Zhu et al., 2017).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a specific aspect of “Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate” that you’d like to know about, feel free to ask!


properties

IUPAC Name

ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-10(15)6-5-9(14)8-4-3-7-13-11(8)12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJCUSFTYDWKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470278
Record name Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chloro-3-pyridyl)-4-oxobutyrate

CAS RN

852063-32-2
Record name Ethyl 4-(2-chloropyridin-3-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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